molecular formula C6H12O B1580522 2-Methyl-1-penten-3-OL CAS No. 2088-07-5

2-Methyl-1-penten-3-OL

Cat. No.: B1580522
CAS No.: 2088-07-5
M. Wt: 100.16 g/mol
InChI Key: DHNPVHJGKASNBQ-UHFFFAOYSA-N
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Description

2-Methyl-1-penten-3-OL: is an organic compound with the molecular formula C6H12O . It is an alcohol with a pentene backbone and a methyl group attached to the second carbon atom. The compound is also known by its IUPAC name, 1-ethyl-2-methylenepropanol . It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.

Scientific Research Applications

2-Methyl-1-penten-3-OL has various applications in scientific research:

Safety and Hazards

2-Methyl-1-penten-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it can cause skin and eye irritation . It may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-penten-3-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and these enzymes is crucial for understanding its metabolic pathways and potential effects on cellular processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in a cellular environment can lead to changes in the expression of genes involved in oxidative stress responses. Additionally, it may impact the activity of signaling molecules such as kinases and phosphatases, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain oxidoreductases, affecting the redox state of the cell. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in altered cellular functions, such as changes in metabolic rates or stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes. For example, high doses of this compound may induce oxidative stress, leading to cellular damage or apoptosis. Additionally, threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by alcohol dehydrogenases to form aldehydes or ketones, which are further processed by other enzymes. The compound may also interact with cofactors such as NAD+ or NADP+, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation can be influenced by its interactions with specific cellular components. These factors are crucial for determining the bioavailability and biological activity of this compound .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism. Understanding its subcellular distribution is important for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-penten-3-OL can be synthesized through several methods. One common method involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in the presence of tetrahydrofuran . Another method involves the fractional distillation of 4-methyl-2-pentanol with sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-methyl-1-pentene. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-penten-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Methyl-1-penten-3-one or 2-Methyl-1-penten-3-al.

    Reduction: 2-Methylpentanol.

    Substitution: 2-Methyl-1-penten-3-chloride or 2-Methyl-1-penten-3-bromide.

Comparison with Similar Compounds

  • 2-Methyl-2-butene
  • 3-Methyl-2-pentene
  • 1-Pentene

Comparison: 2-Methyl-1-penten-3-OL is unique due to its specific structure, which includes both an alcohol and an alkene functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Properties

IUPAC Name

2-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNPVHJGKASNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019746
Record name 2-Methyl-1-penten-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088-07-5
Record name 2-Methyl-1-penten-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-penten-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-1-PENTEN-3-OL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91491
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Record name 2-Methyl-1-penten-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1-PENTEN-3-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRP494O3FY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methyl-1-penten-3-ol in organic synthesis?

A1: this compound serves as a crucial chiral building block in the total synthesis of various natural products, particularly alkaloids. Its enantiopure form, (S)-2-Methyl-1-penten-3-ol, is utilized in the multi-step synthesis of (+)-15(S)-pumiliotoxin A (2) . This compound is also a key starting material in the synthesis of alkyne 39, an intermediate in the total synthesis of (+)-allopumiliotoxin 323B’ (4) .

Q2: Could you elaborate on the specific reactions involving this compound in these total synthesis examples?

A2: In the synthesis of (+)-15(S)-pumiliotoxin A, (S)-2-Methyl-1-penten-3-ol is involved in a 13-step reaction sequence leading to the target molecule . Similarly, it serves as a starting point for the synthesis of alkyne 39, which ultimately contributes to the construction of (+)-allopumiliotoxin 323B’ through a separate multi-step synthesis . These examples highlight the versatility of this compound as a chiral synthon.

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